5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
Description
This compound is a cyclopenta[d][1,3]dioxolane derivative featuring an iodine substituent at the 5-position, a trityloxymethyl group at the 4-position, and hydroxyl and dimethyl substituents. Its structure suggests utility in medicinal chemistry, particularly as an intermediate for nucleoside analogs or carbocyclic drugs, given the cyclopentane scaffold’s resemblance to sugar moieties in nucleic acids . The iodine atom introduces steric bulk and polarizability, which may influence binding affinity or metabolic stability in drug candidates. The trityl (triphenylmethyl) group serves as a protective moiety for the hydroxyl, enhancing solubility and stability during synthetic steps .
Properties
IUPAC Name |
5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27IO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMFTCPYILPHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analog: (3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- Structural Difference : Fluorine replaces iodine at the 5-position.
- Applications : This analog is commercially available (CymitQuimica, Ref: 10-F790128) and priced at €397–1,053 depending on quantity, suggesting its use in pharmaceutical research, possibly as a precursor for fluorinated nucleosides .
- Synthesis : Unlike the iodinated compound, fluorinated analogs often employ electrophilic fluorination or late-stage fluorination strategies, which may differ in yield and selectivity .
Silyl-Protected Derivative: (3aS,4S,6aR)-6-((tert-Butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- Structural Difference : A tert-butyldiphenylsilyl (TBDPS) group replaces the trityloxymethyl at the 4-position.
- Impact : The TBDPS group offers superior stability under acidic conditions compared to trityl, which is labile in protic environments. This makes the silyl-protected compound more suitable for multi-step syntheses requiring harsh conditions .
- Synthesis : Grubb’s catalyst and DMSO are used in its preparation, indicating a ring-closing metathesis (RCM) approach. This contrasts with the iodinated compound, where iodine incorporation may require oxidative or nucleophilic substitution .
RX-3117 Intermediate: tert-Butyl(((3aR,4R,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane
- Structural Difference : Combines silicon-based protection (diphenylsilyl) with a trityloxymethyl group.
- Impact : The dual protection strategy (silyl and trityl) enhances stability during synthetic steps, critical for producing the anticancer agent RX-3116. The molecular weight (684.91 g/mol) is significantly higher than the iodinated compound’s estimated ~600 g/mol, affecting pharmacokinetics .
- Applications : Directly linked to RX-3117, a fluorinated cytidine analog in clinical trials, highlighting the role of cyclopenta-dioxolane scaffolds in antimetabolite therapies .
Lactone Derivative: (-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
- Structural Difference : A lactone (cyclic ester) replaces the hydroxyl and trityloxymethyl groups.
- Impact : The lactone introduces electrophilicity at the carbonyl carbon, enabling ring-opening reactions for functionalization. This contrasts with the iodinated compound’s nucleophilic hydroxyl group .
- Applications : Likely used in natural product synthesis or as a chiral building block due to its rigid bicyclic structure .
Comparative Data Table
Key Research Findings
- Reactivity : The iodine atom in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl group introductions, whereas fluorinated analogs are more suited for hydrogen-bonding interactions in drug-target binding .
- Stability : Trityl groups, while bulky, are prone to cleavage under acidic conditions, making silyl-protected derivatives preferable for prolonged syntheses .
Biological Activity
The compound 5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol is a complex organic molecule notable for its unique bicyclic structure that integrates both dioxole and cyclopentane components. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer treatment and enzyme modulation.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 394.29 g/mol. The presence of an iodine atom contributes to its reactivity, while the trityloxymethyl group enhances solubility in organic solvents and stability during chemical transformations.
Reactivity and Synthesis
The compound can undergo various chemical reactions, including oxidation with hydrogen peroxide and reduction using sodium borohydride. The synthesis typically involves multiple steps, which may include the formation of intermediates that are crucial for achieving the final product.
Biological Activity
Research indicates that This compound exhibits significant biological activity:
The compound appears to interact with various biomolecular targets, potentially modulating enzyme activity or binding to specific receptors. This suggests applications in therapeutic contexts, particularly in oncology.
Case Studies and Findings
- Anti-Cancer Activity : Preliminary studies have shown that this compound can inhibit certain cancer cell lines, indicating its potential as an anti-cancer agent. Further investigation is needed to elucidate the specific pathways involved.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole | Similar core structure without trityloxymethyl group | Lacks iodine substitution |
| 4H-Cyclopenta-1,3-dioxol-4-one derivatives | Similar ring system but different substituents | Different functional groups affecting reactivity |
| (3aR,6R)-5-Iodo-tetrahydro-furo[3,4-d][1,3]dioxole | Contains furan ring instead of cyclopentane | Different electronic properties due to furan |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol?
- Methodological Answer :
- Synthesis : The compound’s iodo and trityloxymethyl groups suggest hypervalent iodine-mediated coupling reactions (e.g., electrophilic iodination) or nucleophilic substitution under anhydrous conditions. Protecting group strategies, such as trityl for hydroxyl protection, are critical .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Monitor purity via TLC (Rf ~0.3–0.5) and LC-MS (expected [M+H]+ ~600–650 Da) .
Q. How can the stereochemistry and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve stereocenters (e.g., cyclopenta[d][1,3]dioxol protons at δ 4.5–5.5 ppm and trityl aromatic protons at δ 7.2–7.5 ppm). Compare coupling constants (e.g., ) with DFT-predicted values .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition protocols in ).
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. The trityl group may hydrolyze under acidic conditions (pH < 4), while the iodo substituent is light-sensitive. Store at –20°C in amber vials under inert gas .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodo and trityloxymethyl groups in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis to track iodine displacement rates (e.g., Suzuki-Miyaura coupling with Pd catalysts). Trityl groups may sterically hinder nucleophilic attack, requiring bulky ligands (e.g., XPhos) .
- DFT Calculations : Model transition states for iodination pathways (e.g., B3LYP/6-31G* level) to predict regioselectivity .
Q. How does this compound partition into environmental compartments, and what are its degradation byproducts?
- Methodological Answer :
- Environmental Fate Studies : Use OECD 106 (adsorption-desorption) and 307 (soil degradation) guidelines. Measure log (estimated ~3.5–4.0) and identify metabolites (e.g., de-iodinated or trityl-cleaved products) via HRMS .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies. Variations in solvent (DMSO vs. ethanol) or purity (>95% required) may explain discrepancies .
- Dose-Response Replication : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational tools can predict the compound’s interactions with biological targets (e.g., P2Y12 receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 4NTJ) to map binding poses. Focus on hydrogen bonding with the dioxol oxygen and hydrophobic interactions with trityl .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
